4-Acetylphenol sulfate, also known as 4-acetylphenyl hydrogen sulfate, is an aryl sulfate compound characterized by the presence of a sulfate group attached to the phenolic structure of 4-acetylphenol. Its molecular formula is , and it has a molecular weight of approximately 216.01 g/mol. This compound is formed when the hydrogen atom of the phenolic hydroxyl group in 4-acetylphenol is replaced by a sulfonate group, resulting in a phenyl sulfate oxoanion that serves as its conjugate base at physiological pH levels .
The reactions involving 4-acetylphenol sulfate primarily include hydrolysis and sulfation processes. The hydrolysis of this compound can yield free 4-acetylphenol and sulfuric acid under acidic conditions. The following reaction illustrates this process:
Additionally, 4-acetylphenol sulfate can participate in various bio
Research indicates that 4-acetylphenol sulfate exhibits notable biological activities. It is involved in the metabolism of drugs and xenobiotics through sulfation, which enhances their solubility and facilitates excretion. Studies have shown that this compound can influence enzymatic activities, particularly those of sulfatases and sulfotransferases, which are essential for the detoxification processes in living organisms . Furthermore, it has been investigated for its potential role in anaerobic digestion systems, where it can affect microbial communities and organic matter degradation.
The synthesis of 4-acetylphenol sulfate can be achieved through several methods:
4-Acetylphenol sulfate has several applications across various fields:
Studies have focused on the interactions of 4-acetylphenol sulfate with various biological systems. For instance:
Several compounds share structural similarities with 4-acetylphenol sulfate. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Phenol sulfate | Basic structure with a single hydroxyl group; less complex than 4-acetylphenol sulfate. | |
p-Acetylphenol | Lacks the sulfate group; primarily used as an intermediate in organic synthesis. | |
p-Hydroxyacetophenone | Similar structure but without the sulfonate group; used for its analgesic properties. | |
Acetaminophen (Paracetamol) | A widely used analgesic; structurally similar but contains an amine instead of a sulfonate group. |
The uniqueness of 4-acetylphenol sulfate lies in its dual functionality as both an acetophenone derivative and a sulfate ester, which enhances its reactivity and biological significance compared to its analogs .